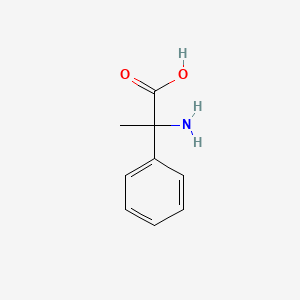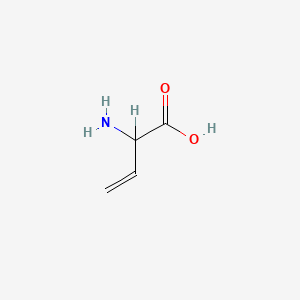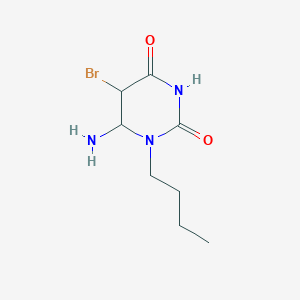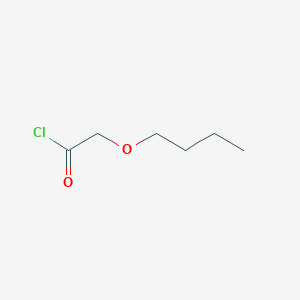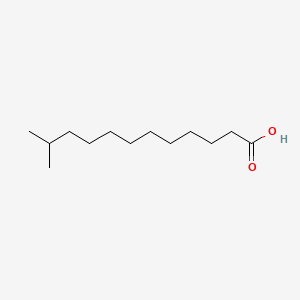
Isotridecanoic acid
概要
説明
Isotridecanoic acid, also known as 11-methyldodecanoic acid or 11-methyllauric acid, is a branched-chain saturated fatty acid . It is a derivative of dodecanoic (lauric) acid, with a methyl group substituted at position 11 .
Molecular Structure Analysis
This compound has a molecular formula of C13H26O2 and a molecular weight of 214.34430 . Its structure comprises a long carbon chain with a carboxyl group (COOH) at one end . The InChI string representation is InChI=1S/C13H26O2/c1-12(2)10-8-6-4-3-5-7-9-11-13(14)15/h12H,3-11H2,1-2H3,(H,14,15) .
Physical And Chemical Properties Analysis
This compound is a solid at room temperature with a melting point of 41-42°C . It has a molar refractivity of 64.03, a topological polar surface area of 37.30, and a logP of 4.24 .
科学的研究の応用
Isotachophoresis Applied to Biomolecular Reactions
Isotachophoresis (ITP) is highlighted for its advancements in initiating, controlling, and accelerating chemical reactions, especially those involving biomolecular reactants like nucleic acids, proteins, and live cells. This technique, which doesn't require specific geometric designs or materials, is praised for its compatibility with a range of microfluidic and automated platforms. ITP's application has expanded from being a purification and separation technique to facilitating chemical reactions, demonstrating up to 14,000-fold acceleration of nucleic acid assays. This capability extends to enhancing lateral flow, immunoassays, and bacterial cell detection assays (Eid & Santiago, 2017).
Tracing Origins and Migration of Wildlife Using Stable Isotopes
Stable isotope analysis has proven invaluable in tracing the nutritional origin and migration of animals. This technique relies on the premise that food web isotopic signatures are reflected in the tissues of organisms, allowing scientists to track the movement of animals across isotopically distinct food webs. Its applications span a wide array of ecological and environmental studies, from distinguishing between inshore and offshore marine environments to understanding terrestrial versus marine food web interactions (Hobson, 1999).
Microbial Production of Volatile Fatty Acids
The microbial production of volatile fatty acids (VFAs) represents a sustainable alternative to petroleum-based VFAs, highlighting the importance of renewable, degradable, and sustainable resources. Research and development efforts focus on fermentation processes to produce VFAs from various raw materials, including commercially available sugars and waste sludge. This area is ripe for further exploration with metabolic engineering and bioinformatics to uncover new biosynthesis routes, particularly for acids like isobutyric and isovaleric acid, whose pathways are not fully understood (Bhatia & Yang, 2017).
Environmental and Agricultural Relevance of Humic Fractions
Humic substances extracted from soils and natural waters play a critical role in understanding soil organic matter's structure and function. They have applications across various research settings, including understanding the transport and bioavailability of pollutants, modeling metal ion behavior in soil and water, and assessing compost maturity. These substances, particularly humic acid (HA) and fulvic acid (FA), are essential for a comprehensive understanding of nutrient cycling and management in agricultural and environmental systems (Olk et al., 2019).
Safety and Hazards
作用機序
Target of Action
11-Methyldodecanoic acid, also known as Isotridecanoic acid or 11-methyllauric acid, is a methylated 13-carbon analog of the 12-carbon chain saturated fatty acid lauric acid It’s known that medium-chain fatty acids like this can interact with various cellular components, including cell membranes and certain enzymes .
Mode of Action
It’s suggested that medium-chain fatty acids can modulate inflammatory processes . They may do this by interacting with fatty acid receptors or by integrating into cell membranes, altering their properties, and affecting the function of membrane proteins .
Biochemical Pathways
Medium-chain fatty acids are known to be involved in various metabolic processes, including lipid metabolism and inflammation . They can also affect the permeability of the skin, which could influence various biochemical pathways related to drug delivery .
Pharmacokinetics
As a medium-chain fatty acid, it’s likely to be absorbed in the gastrointestinal tract and transported to the liver for metabolism . Its bioavailability would be influenced by factors such as diet and the presence of other lipids .
Result of Action
It’s suggested that it can modulate inflammatory processes and enhance skin permeation . This could potentially influence the delivery and effectiveness of certain drugs .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 11-Methyldodecanoic acid. For example, the presence of other lipids can affect its absorption and metabolism . Additionally, factors such as pH and temperature could potentially influence its stability and interaction with cellular targets .
特性
IUPAC Name |
11-methyldodecanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O2/c1-12(2)10-8-6-4-3-5-7-9-11-13(14)15/h12H,3-11H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIOLDWZBFABPJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1067099 | |
| Record name | Isotridecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1067099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
25448-24-2, 5681-98-1 | |
| Record name | Isotridecanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025448242 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isotridecanoic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Isotridecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1067099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isotridecanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.710 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 11-Methyllauric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






